2,3,5-Trimethoxytoluene (CAS: 38790-14-6): A Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacokinetics
2,3,5-Trimethoxytoluene (CAS: 38790-14-6): A Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacokinetics
Executive Summary
In the fields of pharmacognosy, synthetic organic chemistry, and drug development, the accurate characterization of volatile and semi-volatile organic compounds is paramount. 2,3,5-Trimethoxytoluene (CAS: 38790-14-6), also known systematically as 1,2,5-trimethoxy-3-methylbenzene, serves as both a crucial biomarker in natural product matrices and a highly versatile synthon for the synthesis of biologically active macrocycles and benzenoid metabolites. This whitepaper synthesizes the physicochemical data, pharmacokinetic behavior, and validated laboratory protocols associated with 2,3,5-trimethoxytoluene to provide a comprehensive resource for application scientists and researchers.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental physical properties of 2,3,5-trimethoxytoluene is critical for predicting its behavior in biological systems and optimizing extraction or chromatographic methods. The molecule exhibits significant lipophilicity, which dictates its solubility profile and membrane permeability[1].
Below is a consolidated summary of its quantitative properties, derived from standardized computational models and experimental databases such as the 1[1] and 2[2].
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Method |
| CAS Number | 38790-14-6 | ChemIDplus / EPA DSSTox[1] |
| Molecular Formula | C₁₀H₁₄O₃ | PubChem 2.2[1] |
| Molecular Weight | 182.22 g/mol | PubChem 2.2[1] |
| Exact Mass | 182.094294 Da | PubChem 2.2[1] |
| XLogP3 (Lipophilicity) | 2.2 | XLogP3 3.0[1] |
| Topological Polar Surface Area | 27.7 Ų | Cactvs 3.4.8.18[1] |
| Hydrogen Bond Donors | 0 | Computed[1] |
| Hydrogen Bond Acceptors | 3 | Computed[1] |
| Rotatable Bonds | 3 | Computed[1] |
| Non-polar Retention Index (Kovats) | 1527 | NIST Mass Spectrometry Data Center[2] |
| Physical State | Colorless Oil | Experimental Observation[3] |
Pharmacokinetic Relevance & Natural Occurrence
2,3,5-Trimethoxytoluene is naturally occurring and has been identified as a key odor-active volatile compound in smoked salmon[4] and wood vinegar extracts[5]. More importantly for drug development, it is a major absorbed constituent of Asari Radix et Rhizoma (ARR), a traditional medicinal herb[6].
Pharmacokinetic studies utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS have demonstrated that upon oral administration of ARR powder, 2,3,5-trimethoxytoluene is rapidly absorbed into the systemic circulation[6]. Due to its moderate lipophilicity (XLogP3 = 2.2) and low polar surface area (27.7 Ų), the compound readily crosses the blood-brain barrier (BBB), distributing significantly into both hepatic and cerebral tissues[6].
Pharmacokinetic absorption and distribution of 2,3,5-TMT following oral administration.
Synthetic Methodologies & Precursor Utilization
In synthetic chemistry, 2,3,5-trimethoxytoluene is frequently utilized as an intermediate in the total synthesis of complex benzenoid metabolites, such as antrocamphin A (an inhibitor of TNF expression isolated from Antrodia camphorata)[3]. The synthesis typically begins with 3,5-dimethoxytoluene and proceeds through a formylation-oxidation-methylation sequence.
Synthesis pathway of 2,3,5-Trimethoxytoluene via Vilsmeier-Haack and Baeyer-Villiger reactions.
Protocol 1: Synthesis of 2,3,5-Trimethoxytoluene via Phenol Methylation
Objective: High-yield conversion of the Baeyer-Villiger phenol intermediate to 2,3,5-trimethoxytoluene[3].
Expertise & Causality: Potassium Carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the phenolic hydroxyl group without inducing the side reactions common with stronger bases (e.g., NaH). N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent because it poorly solvates the phenoxide anion, leaving it highly nucleophilic for the Sₙ2 attack on Methyl Iodide (MeI).
Self-Validation Standard: The reaction is monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar phenol spot validates reaction completion, preventing the carryover of unreacted starting material.
Step-by-Step Workflow:
-
Preparation: Suspend the phenol intermediate (17.2 mmol) and K₂CO₃ (34 mmol, ~2 eq) in 30 mL of anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation[3].
-
Reagent Addition: Slowly add MeI (22.8 mmol, ~1.3 eq) to the stirred suspension. Note: MeI is light-sensitive; thus, the reaction flask must be shielded from light (e.g., wrapped in aluminum foil)[3].
-
Incubation: Stir the mixture in the dark at room temperature for 24 hours. Validate completion via TLC (10% EtOAc/Hexanes)[3].
-
Quenching: Quench the reaction by pouring the mixture into 200 mL of ice-cold 1 M HCl. This neutralizes excess K₂CO₃ and drives the organic product out of the aqueous phase[3].
-
Extraction & Washing: Extract the aqueous phase with diethyl ether (6 × 80 mL). Wash the combined organic extracts sequentially with saturated NaHCO₃ (50 mL), saturated NH₄Cl (50 mL), and brine (50 mL) to remove residual DMF and ionic impurities[3].
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,3,5-trimethoxytoluene as a colorless oil (typical yield ~96%)[3].
Analytical Characterization
To detect and quantify 2,3,5-trimethoxytoluene in complex biological or environmental matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[4].
Protocol 2: GC-MS Identification and Quantification
Objective: Identification and quantification of 2,3,5-trimethoxytoluene in volatile extracts[4].
Expertise & Causality: Helium is chosen as the carrier gas due to its inertness and superior mass-transfer efficiency at higher linear velocities compared to nitrogen. A 70 eV electron impact (EI) ionization is strictly employed because it is the universal standard for generating reproducible fragmentation patterns, allowing for self-validating cross-referencing against the NIST mass spectral library[4].
Step-by-Step Workflow:
-
System Initialization: Set the Gas Chromatograph injector temperature to 270 °C and the MS transfer line to 280 °C[4].
-
Carrier Gas Configuration: Establish a constant Helium flow rate of 0.5 to 1.5 mL/min (depending on specific column dimensions)[4].
-
Thermal Gradient Programming: Program the oven temperature to start at 70 °C (hold for 1 min), ramp to 80 °C at 3 °C/min, then ramp to 150 °C at 5 °C/min, and finally to 280 °C at 10 °C/min (hold for 4 min)[4]. Mechanistic note: This shallow initial ramp ensures baseline resolution of early-eluting volatile isomers.
-
Ionization & Detection: Operate the quadrupole mass selective detector in scan mode (mass range 30−300 amu) at 2.0 scans/s using 70 eV EI[4].
-
Data Validation: Confirm the identity of 2,3,5-trimethoxytoluene by matching its Kovats retention index (~1527 on a semi-standard non-polar column) and its molecular ion peak (m/z 182.1) with library standards[2],[1].
References
-
PubChem. "2,3,5-Trimethoxytoluene | C10H14O3 | CID 170114". National Center for Biotechnology Information.[Link]
-
Cheméo. "Chemical Properties of 2,3,5-trimethoxytoluene". Céondo GmbH.[Link]
-
RSC Publishing. "Ethynylbenzenoid metabolites of Antrodia camphorata: synthesis and inhibition of TNF expression". Organic & Biomolecular Chemistry.[Link]
-
PMC. "The Relative Content and Distribution of Absorbed Volatile Organic Compounds in Rats Administered Asari Radix et Rhizoma...". National Institutes of Health.[Link]
-
ACS Publications. "Comparison of Odor-Active Volatile Compounds of Fresh and Smoked Salmon". Journal of Agricultural and Food Chemistry.[Link]
Sources
- 1. 2,3,5-Trimethoxytoluene | C10H14O3 | CID 170114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-trimethoxytoluene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Ethynylbenzenoid metabolites of Antrodia camphorata : synthesis and inhibition of TNF expression - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42333F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Relative Content and Distribution of Absorbed Volatile Organic Compounds in Rats Administered Asari Radix et Rhizoma Are Different between Powder- and Decoction-Treated Groups - PMC [pmc.ncbi.nlm.nih.gov]
